molecular formula C26H28N4O5S B11633968 (6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633968
M. Wt: 508.6 g/mol
InChI Key: XZHJDVDPDJTANN-AKZCVUIYSA-N
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Description

(6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiadiazole ring.
  • Introduction of the pyrimidine moiety.
  • Functionalization of the aromatic rings with methoxy and ethoxy groups.
  • Final condensation to form the imino and butyl substituents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino groups to amines.

    Substitution: Replacement of substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity, activation of signaling cascades, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolopyrimidines with different substituents. Examples include:

  • 2-Butyl-5-imino-6-(phenylmethylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 2-Butyl-5-imino-6-(4-methoxyphenylmethylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N4O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O5S/c1-4-5-9-23-29-30-24(27)20(25(31)28-26(30)36-23)14-17-10-11-21(22(15-17)33-3)35-13-12-34-19-8-6-7-18(16-19)32-2/h6-8,10-11,14-16,27H,4-5,9,12-13H2,1-3H3/b20-14-,27-24?

InChI Key

XZHJDVDPDJTANN-AKZCVUIYSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC(=C4)OC)OC)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC(=C4)OC)OC)C(=O)N=C2S1

Origin of Product

United States

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